molecular formula C23H16ClF2N3O2 B2428557 4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1210940-37-6

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2428557
CAS No.: 1210940-37-6
M. Wt: 439.85
InChI Key: XNELXQGQNCXHSL-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with benzyloxy, chloro, and fluorophenyl groups. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

    Substitution with chloro and fluorophenyl groups: The final step involves the coupling of the benzyloxy-pyrazole intermediate with 3-chloro-4-fluoroaniline and 4-fluorobenzoyl chloride under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a benzoyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in the treatment of hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its ability to inhibit tyrosinase. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O2/c24-19-12-17(8-11-20(19)26)27-23(30)22-21(31-14-15-4-2-1-3-5-15)13-29(28-22)18-9-6-16(25)7-10-18/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNELXQGQNCXHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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